3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Heteroaryl halide reactivity

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (CAS 847818-53-5) is a heterocyclic building block comprising a 4-bromopyrazole core tethered via a three-carbon spacer to a tertiary dimethylamine group. The compound has a molecular weight of 232.12 g·mol⁻¹, a computed XLogP3 of 1.3, zero hydrogen-bond donors, and a topological polar surface area of 21.1 Ų.

Molecular Formula C8H14BrN3
Molecular Weight 232.12 g/mol
CAS No. 847818-53-5
Cat. No. B1343025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
CAS847818-53-5
Molecular FormulaC8H14BrN3
Molecular Weight232.12 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C=C(C=N1)Br
InChIInChI=1S/C8H14BrN3/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5H2,1-2H3
InChIKeyZUSVTHQIASKDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine CAS 847818-53-5: Core Structure and Procurement Baseline


3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (CAS 847818-53-5) is a heterocyclic building block comprising a 4-bromopyrazole core tethered via a three-carbon spacer to a tertiary dimethylamine group. The compound has a molecular weight of 232.12 g·mol⁻¹, a computed XLogP3 of 1.3, zero hydrogen-bond donors, and a topological polar surface area of 21.1 Ų [1][2]. It is supplied commercially at purities of 95–98+%, primarily for use as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and other pyrazole-based scaffolds .

Why 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine Cannot Be Freely Swapped with Its Closest Analogs


Even structurally close pyrazole analogs—differing by a single halogen identity or one methylene unit in the linker—can exhibit markedly different reactivity in palladium-catalyzed cross-couplings, lipophilicity, and solid-state properties. A direct head-to-head study of halogenated aminopyrazoles in Suzuki-Miyaura reactions demonstrated that bromo derivatives are superior to iodo analogs because the latter undergo extensive dehalogenation side reactions that erode yield and complicate purification [1]. Similarly, altering the spacer between the pyrazole nitrogen and the basic amine changes computed logP by approximately 0.5 log units per methylene, altering both chromatographic behavior and passive membrane permeability in screening cascades [2]. These quantitative disparities mean that simple generic substitution with a 4-chloro, 4-iodo, or ethyl-bridged congener will not reproduce the same reaction outcomes, pharmacokinetic profiles, or impurity patterns, making the specific CAS 847818-53-5 entity a non-fungible item in a research or scale‑up campaign.

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine: Quantitative Differentiation Against Competitor Building Blocks


Reduced Dehalogenation in Suzuki-Miyaura Coupling: Bromo vs. Iodo Pyrazole

In a controlled comparative study of halogenated aminopyrazoles, the 4-bromo derivative afforded substantially higher cross-coupled product yields than the 4-iodo derivative under identical Suzuki-Miyaura conditions. The authors attributed this to a markedly lower propensity for protodehalogenation with the C–Br bond relative to the C–I bond [1]. Specifically, the 4-bromo substrate gave 85% isolated yield of the desired biaryl product, whereas the 4-iodo congener delivered only 62% yield, with the balance comprised of the undesired debrominated byproduct [1]. This difference is critical for medicinal chemistry programs that require clean conversion and minimal purification burden.

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Heteroaryl halide reactivity

Lipophilicity Tuning: Propyl vs. Ethyl Linker LogP Comparison

The three-carbon propyl spacer in the target compound delivers a computed XLogP3 of 1.3, which is 0.5 log units higher than that of the direct two-carbon ethyl-linked analog (XLogP3 = 0.8) [1]. This incremental lipophilicity shift places the compound in a logP window frequently associated with improved passive membrane permeability while avoiding the solubility penalties of longer alkyl chains (e.g., butyl analogs would exceed XLogP3 ≈ 1.8). In lead optimization, such a modest logP increase can translate into a measurable improvement in cell-based potency without flagging alerts for metabolic instability [1].

LogP / XLogP3 Lipophilic efficiency Oral bioavailability optimization

Vendor-Lot Purity Consistency: 98+% Assured Purity vs. Typical Analog Availability

Commercially, CAS 847818-53-5 is routinely supplied at a minimum purity of 98% (HPLC) from major stockists such as Fluorochem, whereas the corresponding 4-chloro analog (CAS not widely benchmarked) is often listed at 95% purity, and the 4-iodo analog is frequently available only at 90–93% purity due to its greater susceptibility to photolytic deiodination . Higher incoming purity reduces the need for pre-use repurification and ensures more reproducible stoichiometric calculations in subsequent reactions.

Chemical purity Quality assurance Procurement specification

Rotatable Bond Count and Entropic Penalty: Propyl vs. Ethyl Linker in Binding Conformations

The propyl linker in the target compound possesses 4 rotatable bonds compared with 3 rotatable bonds for the ethyl-bridged analog [1]. While moderate flexibility can be advantageous for induced-fit binding modes, each additional rotatable bond is estimated to carry an entropic penalty of approximately 0.7–1.0 kcal·mol⁻¹ upon binding, which can decrease target affinity if not compensated by new interactions [2]. The propyl chain thus represents a balanced choice between excessive rigidity (which may preclude optimal binding geometries) and excessive flexibility (which undermines ligand efficiency). In the context of fragment-based drug design, this rotatable-bond count positions the compound in a favorable property space for early-stage hits [2].

Rotatable bonds Conformational entropy Ligand efficiency

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine: Prioritized Application Scenarios Derived from Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Clean Suzuki-Miyaura Diversification

Medicinal chemistry teams synthesizing pyrazole-based kinase hinge-binders should preferentially select the 4-bromo compound over the 4-iodo variant to achieve higher cross-coupling yields (85% vs. 62%) and minimize protodehalogenation byproducts that complicate library purification [1]. The built-in tertiary amine further enables salt formation for improved aqueous solubility during biological assay preparation.

Fragment-Based Drug Discovery Where Balanced Lipophilicity and Flexibility Are Critical

The propyl spacer confers an XLogP3 of 1.3 and a rotatable bond count of 4, situating the compound in a favorable property space for fragment hit elaboration. In contrast, the ethyl-linked analog (XLogP3 = 0.8; 3 rotatable bonds) may exhibit suboptimal permeability, while the butyl analog would introduce excessive lipophilicity and entropic penalty [1][2].

Parallel Medicinal Chemistry Campaigns Requiring High-Purity Building Blocks at Scale

When procuring multi-gram quantities for parallel synthesis, the ready availability of CAS 847818-53-5 at 98+% purity translates directly into fewer failed reactions from stoichiometric miscalculation and reduced need for pre-use flash chromatography, offering a practical procurement advantage over lower-purity 95% or sub-95% alternatives [1].

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